Off-Target Blood Pressure Elevation: CP-532623 Versus Anacetrapib and Evacetrapib – A Critical Differentiation for Cardiovascular Safety Studies
CP-532623, like torcetrapib, produces significant elevations in systolic and diastolic blood pressure in both non-human primates and healthy human subjects, a chemotype-associated off-target effect not observed with later-generation CETP inhibitors anacetrapib or evacetrapib [1]. In cynomolgus monkeys, CP-532623 (420 mg/kg, single oral dose) and torcetrapib (10 and 100 mg/kg/day, 2 weeks) both elevated blood pressure compared to vehicle [2]. In contrast, anacetrapib (10 mg/kg i.v.) did not increase mean arterial pressure in mice, and evacetrapib (160 mg/kg oral) did not increase mean arterial pressure in obese Zucker diabetic rats, nor did evacetrapib affect 24-hour ambulatory blood pressure in healthy human volunteers at doses up to 600 mg/day [2].
| Evidence Dimension | Blood pressure elevation (off-target effect) |
|---|---|
| Target Compound Data | Increased systolic and diastolic BP in monkeys (420 mg/kg) and humans (100-300 mg) |
| Comparator Or Baseline | Anacetrapib: no MAP increase (mice, 10 mg/kg i.v.); Evacetrapib: no MAP increase (rats, 160 mg/kg) and no BP effect in humans (up to 600 mg/day) |
| Quantified Difference | Qualitative difference: pressor effect present in CP-532623/torcetrapib chemotype; absent in anacetrapib/evacetrapib |
| Conditions | Cynomolgus monkeys, healthy human subjects (n=56), C57BL/6NTac mice, obese Zucker diabetic rats |
Why This Matters
This evidence establishes CP-532623 as a torcetrapib-class reference standard for studying CETP inhibitor-associated pressor mechanisms, whereas anacetrapib and evacetrapib are unsuitable for such investigations due to their absence of this liability.
- [1] Blasi E, et al. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure. J Cardiovasc Pharmacol. 2009 Jun;53(6):507-16. View Source
- [2] Ronsein GE, et al. Assessment of cholesteryl ester transfer protein inhibitors for interaction with proteins involved in the immune response to infection. J Lipid Res. 2009 Oct 21. (Table 9, PMC9775320) View Source
